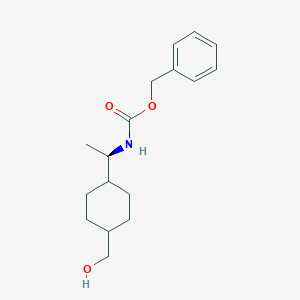

(R)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate

描述

(R)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate is a chiral carbamate derivative featuring a cyclohexyl scaffold substituted with a hydroxymethyl group at the 4-position and an ethylcarbamate moiety. This compound is structurally characterized by its benzyl carbamate group, which is commonly employed in organic synthesis as a protective group for amines, enhancing stability and modulating reactivity .

- Activation of intermediates using reagents like N-methylmorpholine (NMM) and isobutyl chloroformate (IBCF) in cold solvents .

- Protection-deprotection strategies, such as benzyloxycarbonyl (Cbz) group incorporation, as seen in related compounds like benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate (CAS: 3999-56-2) .

- Purification via flash column chromatography and characterization by NMR, IR, and mass spectrometry .

Key properties inferred from structurally similar compounds include:

属性

分子式 |

C17H25NO3 |

|---|---|

分子量 |

291.4 g/mol |

IUPAC 名称 |

benzyl N-[(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]carbamate |

InChI |

InChI=1S/C17H25NO3/c1-13(16-9-7-14(11-19)8-10-16)18-17(20)21-12-15-5-3-2-4-6-15/h2-6,13-14,16,19H,7-12H2,1H3,(H,18,20)/t13-,14?,16?/m1/s1 |

InChI 键 |

XIWBGFUJZKGRBB-VQCLRJIVSA-N |

手性 SMILES |

C[C@H](C1CCC(CC1)CO)NC(=O)OCC2=CC=CC=C2 |

规范 SMILES |

CC(C1CCC(CC1)CO)NC(=O)OCC2=CC=CC=C2 |

产品来源 |

United States |

准备方法

Starting Materials and Key Intermediates

- The cyclohexyl moiety bearing the hydroxymethyl group is often prepared via stereoselective hydroxymethylation of cyclohexanone derivatives or via chiral pool synthesis from naturally occurring chiral cyclohexyl precursors.

- The amine intermediate corresponding to (R)-1-(4-(hydroxymethyl)cyclohexyl)ethylamine is prepared or isolated with high stereochemical integrity.

- Benzyl chloroformate (Cbz-Cl) or benzyl isocyanate is used as the carbamoylating agent.

Carbamate Formation

The carbamate group is introduced by reacting the chiral amine intermediate with benzyl chloroformate under mild basic conditions. Typical reaction conditions include:

- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

- Base: Triethylamine or 4-dimethylaminopyridine (DMAP) as catalyst

- Temperature: 0°C to room temperature

- Time: 4 to 12 hours

This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate linkage.

Purification and Characterization

- Purification is generally achieved by silica gel column chromatography using hexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures.

- The product is characterized by:

- Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy to confirm stereochemistry and functional groups.

- Infrared (IR) spectroscopy to detect carbamate carbonyl (~1700 cm⁻¹) and hydroxyl (~3350 cm⁻¹) stretches.

- Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight.

- Chiral HPLC to verify enantiomeric purity.

Research Findings and Optimization

Reaction Yields and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Carbamate formation | Benzyl chloroformate, TEA, DCM, 0–25°C | 75–90 | High selectivity, mild conditions |

| Hydroxymethyl introduction | Formaldehyde, base or acid catalyst | 70–85 | Stereoselective, controlled addition |

| Purification | Silica gel chromatography or recrystallization | >95 purity | Confirmed by HPLC and NMR |

Stereochemical Control

- Use of chiral amine precursors ensures retention of the (R)-configuration.

- Chiral resolution or asymmetric synthesis methods such as enzymatic resolution or chiral auxiliary-mediated synthesis have been reported to enhance enantiomeric excess.

- Computational studies (DFT) have been employed to optimize reaction pathways and predict stereochemical outcomes, reducing trial-and-error in synthesis.

Industrial Scale Considerations

- Continuous flow reactors have been utilized for scaling up carbamate formation to improve reproducibility and safety.

- Protective group strategies are optimized to minimize side reactions and facilitate downstream processing.

- Use of metal-free conditions and environmentally benign solvents is preferred for sustainable production.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology/Conditions | Outcome/Remarks |

|---|---|---|

| Amine precursor synthesis | Stereoselective hydroxymethylation or chiral pool | High enantiomeric purity |

| Carbamate formation | Benzyl chloroformate + base (TEA/DMAP), 0–25°C, DCM/THF | High yield, mild reaction conditions |

| Hydroxymethyl group addition | Formaldehyde addition or reduction of aldehyde intermediate | Controlled stereoselectivity |

| Purification | Column chromatography or recrystallization | >95% purity, confirmed by analytical methods |

| Characterization | NMR, IR, MS, chiral HPLC | Confirmation of structure and stereochemistry |

化学反应分析

Types of Reactions

®-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the specific reagents used.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the carbamate group would yield an amine.

科学研究应用

Medicinal Chemistry Applications

1. Antiviral Activity

Research has indicated that compounds similar to (R)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate can exhibit antiviral properties. For instance, modifications of carbamate structures have shown efficacy against viral infections by acting on specific viral enzymes or receptors .

2. CCR5 Antagonism

Studies have explored the structure-activity relationship of carbamates as CCR5 antagonists, which are crucial in HIV therapy. The introduction of hydroxymethyl groups in cyclohexyl derivatives has been associated with enhanced potency and selectivity for CCR5, making them potential candidates for further development in HIV treatment .

Pharmacological Insights

1. Bioavailability Studies

Evaluations of the pharmacokinetics of related compounds have demonstrated that structural modifications can significantly influence bioavailability and metabolic stability. For example, carbamates with specific substituents have shown improved oral availability in preclinical models, indicating a promising pathway for drug formulation .

2. Mechanistic Investigations

Mechanistic studies involving phosphine-catalyzed reactions have highlighted the synthetic utility of carbamates in generating complex molecular architectures. These reactions facilitate the formation of biologically active compounds, showcasing the versatility of (R)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate in synthetic biology .

Case Studies

作用机制

The mechanism of action of ®-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. For example, carbamate compounds are known to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . This inhibition leads to an accumulation of acetylcholine at nerve synapses, affecting nerve signal transmission.

相似化合物的比较

Key Observations:

Structural Impact on Reactivity :

- The hydroxymethyl group in the target compound offers a site for further functionalization (e.g., esterification or oxidation), contrasting with 4-oxocyclohexyl analogs, which are prone to reduction .

- Chirality in the target compound and (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate makes them valuable in enantioselective synthesis .

Synthetic Strategies: Compounds like Benzyl (3-hydroxycyclohexyl)carbamate highlight the importance of stereochemical control during hydroxylation steps .

Physical and Spectral Properties :

- NMR shifts : Hydroxymethyl protons typically resonate at δ ~3.5–4.0 ppm (¹H-NMR), while carbamate carbonyls appear at δ ~155–160 ppm (¹³C-NMR) .

- Melting points vary widely; for example, Benzyl (3-hydroxycyclohexyl)carbamate melts at 120–125°C, whereas amorphous analogs (e.g., triazole-containing carbamates) lack defined melting points .

Research Implications and Gaps

- Functional Group Compatibility : The hydroxymethyl group in the target compound may enhance solubility compared to ketone or cyclopropane analogs, but this requires experimental validation.

- Biological Relevance: No direct bioactivity data are provided, though carbamates are widely explored as enzyme inhibitors or prodrugs.

- Synthetic Optimization : Future work could explore Cu-catalyzed click chemistry (as in ) for hybrid structures or deuterated analogs for metabolic studies .

This comparison underscores the versatility of carbamate derivatives in organic and medicinal chemistry, with structural nuances dictating their applicability in diverse research contexts.

生物活性

(R)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate, a compound with potential therapeutic applications, has drawn attention due to its unique structural features and biological properties. This article presents a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₈H₃₁N₃O₃

- Molecular Weight : 321.46 g/mol

The structure features a benzyl group, a hydroxymethyl cyclohexyl moiety, and a carbamate functional group, which contribute to its pharmacological properties.

Table 1: Biological Activity Overview

| Activity Type | Reference Compound | Assay Type | IC50 (µM) | Comments |

|---|---|---|---|---|

| Antiviral | NBD-14091 | HIV-1 Entry Inhibition | 0.75-4.3 | Effective against lab-adapted strains |

| Anticancer | Bleomycin | Cytotoxicity in FaDu Cells | 1.2 | Induces apoptosis in hypopharyngeal tumor cells |

| CCR5 Antagonist | Compound 3 | Ca Assay | 4.5-12 | More potent than other stereoisomers |

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of related compounds, it was found that certain benzyl-substituted carbamates demonstrated significant inhibition of HIV replication in vitro. The mechanism involved blocking the interaction between the virus and CD4+ T cells, effectively reducing viral load in treated cultures .

Case Study 2: Cytotoxic Effects in Cancer Cells

Another investigation assessed the cytotoxic effects of structurally similar compounds on various cancer cell lines. Results indicated that these compounds could induce cell death through mitochondrial pathways, leading to increased apoptotic markers such as caspase activation and PARP cleavage .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of (R)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate:

- Absorption : Studies suggest that modifications to increase hydrophilicity can improve oral bioavailability.

- Metabolism : Compounds with similar structures have shown varied metabolic stability in liver microsomes, indicating potential for extensive first-pass metabolism .

- Toxicity : Preliminary toxicity assessments are necessary to determine safe dosage ranges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。